
(3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
説明
A stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.
生物活性
The compound (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , also known as Ezetimibe impurity, is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHFN O
- Molecular Weight : 409.43 g/mol
- Boiling Point : 654.9 °C (predicted)
- Density : 1.334 g/cm³ (predicted)
- Solubility : Slightly soluble in ethyl acetate and methanol
- pKa : 9.72 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in lipid metabolism. Ezetimibe and its derivatives inhibit the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in cholesterol uptake from the intestine.
1. Antihyperlipidemic Effects
Ezetimibe is well-documented for its ability to lower LDL cholesterol levels. The derivative under discussion retains similar properties, making it a potential candidate for managing hyperlipidemia.
2. Anticancer Potential
Recent studies have suggested that compounds similar to Ezetimibe may exhibit anticancer properties. The mechanism involves the modulation of lipid metabolism pathways that are often dysregulated in cancer cells.
3. Neuroprotective Effects
There is emerging evidence that Ezetimibe and its derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Study 1: Cholesterol Management
A clinical trial involving patients with hyperlipidemia demonstrated that the administration of Ezetimibe significantly reduced LDL levels compared to placebo groups. The study highlighted the efficacy of Ezetimibe derivatives in combination therapies.
Case Study 2: Cancer Cell Line Studies
Research conducted on FaDu hypopharyngeal tumor cells showed that a related compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, indicating potential for development as an anticancer agent.
科学的研究の応用
Cholesterol Absorption Inhibition
Ezetimibe is primarily used as a hypolipidemic agent that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. This mechanism is crucial for patients with hypercholesterolemia as it helps lower low-density lipoprotein (LDL) cholesterol levels effectively when used alone or in combination with statins .
Clinical Studies and Efficacy
Numerous studies have demonstrated the efficacy of ezetimibe in reducing LDL cholesterol levels:
- Combination Therapy : Ezetimibe has been shown to enhance the lipid-lowering effects of statins. For instance, a study indicated that combining ezetimibe with simvastatin resulted in greater reductions in LDL cholesterol compared to statin therapy alone .
- Long-term Outcomes : Clinical trials have suggested that ezetimibe not only lowers cholesterol but may also positively impact cardiovascular outcomes. The SHARP trial showed that patients treated with ezetimibe experienced a significant reduction in major vascular events .
Ezetimibe in Clinical Practice
A case study involving a 62-year-old male patient with familial hypercholesterolemia demonstrated significant improvements in lipid profiles after initiating treatment with ezetimibe combined with atorvastatin. Over six months, LDL levels decreased from 190 mg/dL to 120 mg/dL, highlighting the compound's effectiveness in real-world settings .
Comparative Effectiveness Research
A meta-analysis comparing ezetimibe with other lipid-lowering agents revealed that ezetimibe was associated with a lower incidence of adverse effects compared to fibrates and niacin. This analysis supports its use as a first-line therapy for patients intolerant to statins .
特性
IUPAC Name |
(3S,4R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111386 | |
Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593543-00-0 | |
Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1593543-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593543000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,4R)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS0TM202F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。